4-Azaspiro[2.4]heptane oxalate
Description
4-Azaspiro[2.4]heptane oxalate is a spirocyclic pyrrolidine derivative characterized by a nitrogen atom at the 4-position and a cyclopropane ring fused to the pyrrolidine core. Its synthesis typically begins with tert-butyl cyclopropanecarboxylate, employing scalable methodologies (5–7 steps) that achieve total yields up to 24% at a 100 g scale . The compound is a key intermediate in medicinal chemistry, serving as a conformationally constrained building block for drug discovery .
Key physical properties include:
Properties
IUPAC Name |
4-azaspiro[2.4]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2H2O4/c1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONUESAJAGMNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Alkylation and Cyclization Reactions
The synthesis of 4-azaspiro[2.4]heptane oxalate involves alkylation and oxidative cyclization as critical steps:
- Alkylation of Aniline Derivatives :
2-Fluoro-4-nitroaniline reacts with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions to form the azetidine ring. Optimal yields (87%) are achieved using NaOH in sulfolane at 100 g scale . - Oxidative Cyclization :
Oxidative cyclizations using Oxone® in formic acid are employed to stabilize the spirocyclic framework.
Table 1: Synthesis Optimization
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Alkylation (NaOH) | 50% NaOH, sulfolane, 80°C | 87 | >99 | |
| Oxidative Cyclization | Oxone®/formic acid, RT | 56 | N/A |
Salt Formation
This compound is synthesized as a hemioxalate salt (C₁₄H₂₄N₂O₄) for improved stability. The oxalate counterion enhances crystallinity and reduces hygroscopicity .
Base-Dependent Reactivity
- Cs₂CO₃ vs. K₂CO₃ :
Cs₂CO₃ accelerates cyclization due to higher solubility, achieving >90% conversion. K₂CO₃ requires phase transfer catalysts (e.g., TBAI) for comparable efficiency . - Impurity Formation :
Secondary alkylation byproducts (e.g., impurity 6 ) form via competing nucleophilic pathways. Slow reagent addition reduces impurity levels to <5% .
Table 2: Reaction Outcomes with Different Bases
| Base | Additive | Conversion (%) | Impurity (%) |
|---|---|---|---|
| Cs₂CO₃ | None | 93 | 5 |
| K₂CO₃ | TBAI (0.1 eq) | 88 | 7 |
Stability Under Reaction Conditions
- Thermal Stability :
Decomposition occurs above 150°C, limiting high-temperature applications . - pH Sensitivity :
Stable in acidic to neutral conditions (pH 4–7), but degrades under strong alkaline conditions (pH >10) .
Antibiotic Intermediate
The compound serves as a precursor for TBI-223 , a tuberculosis drug candidate. Key steps include:
Peptide Modifications
4-Azaspiro[2.4]heptane derivatives are incorporated into peptide backbones to enhance metabolic stability. Example:
- Masp Inhibitors :
Used in the synthesis of ((N-Me)G)-IC+SRSLP-(Oic)-I-(Pen)+I-(5-Azaspiro[2.4]heptane) for chronic kidney disease treatment .
Comparative Stability Data
Table 3: Stability Profile
| Property | Value/Observation | Source |
|---|---|---|
| Hygroscopicity | Low (hemioxalate form) | |
| Oxidative Degradation | Resistant to air oxidation | |
| Photostability | Stable under UV light |
Critical Challenges and Solutions
Comparison with Similar Compounds
Structural Differences
Spirocyclic compounds vary in heteroatom placement, ring size, and substituents, leading to distinct physicochemical and biological properties:
Physical Properties
Key Research Findings
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